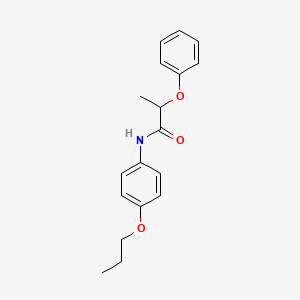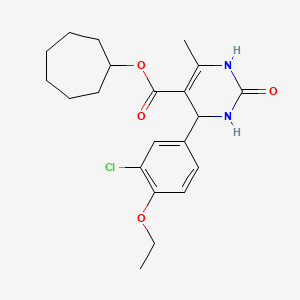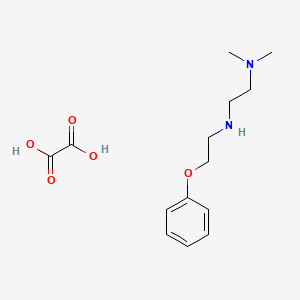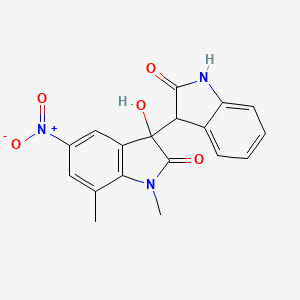![molecular formula C19H19IN2O5 B4162974 1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162974.png)
1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate
Overview
Description
1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This, in turn, leads to the inhibition of cancer cell growth and the promotion of cell death.
Biochemical and physiological effects:
1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce cell death in cancer cells and to inhibit the formation of new blood vessels, which is important for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate in lab experiments is its significant anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases, making it a valuable tool for studying these diseases as well.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to some healthy cells, and it may have negative effects on the body if used in high doses. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.
Future Directions
There are many potential future directions for the study of 1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate. One of the main directions is the further study of its anti-cancer properties. This compound has been found to be effective against various cancer cell lines, and further research could lead to the development of new cancer treatments.
Additionally, further research could be done on the potential applications of this compound in the treatment of neurodegenerative diseases. This could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate is a valuable compound for scientific research. It has significant anti-cancer properties and potential applications in the treatment of neurodegenerative diseases. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for its study.
Scientific Research Applications
1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. It has been found to have significant anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[4-(4-iodophenoxy)butyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O.C2H2O4/c18-14-7-9-15(10-8-14)21-12-4-3-11-20-13-19-16-5-1-2-6-17(16)20;3-1(4)2(5)6/h1-2,5-10,13H,3-4,11-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMLXPRFGCNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=C(C=C3)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162897.png)
![N'-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162900.png)




![1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162937.png)





![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4162997.png)
![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)